2-ethyl-N-hydroxyhexanamide
Description
According to and 13, it is listed as C₁₁H₁₈O₄ (molecular weight 214.26, CAS 1489-97-0), though this formula conflicts with the expected structure for a hexanamide derivative. A hexanamide backbone (C₆H₁₃NO) modified with an ethyl group and hydroxyl substituent would typically yield C₈H₁₇NO₂. This discrepancy may indicate a reporting error or an alternative structural configuration requiring further verification .
Properties
CAS No. |
36369-08-1 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-ethyl-N-hydroxyhexanamide |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-7(4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
OHMSHECKDPWUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-hydroxyhexanamide can be achieved through several methods. One common approach involves the reaction of 2-ethylhexanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of 2-ethyl-N-hydroxyhexanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may include distillation, crystallization, or chromatography to obtain high-purity 2-ethyl-N-hydroxyhexanamide .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-hydroxyhexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-ethylhexanamide.
Reduction: The compound can be reduced to form the corresponding amine, 2-ethylhexylamine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Ethylhexanamide
Reduction: 2-Ethylhexylamine
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-N-hydroxyhexanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-ethyl-N-hydroxyhexanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit human cytosolic carbonic anhydrase 2, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function and leading to downstream effects on cellular metabolism .
Comparison with Similar Compounds
Key Findings:
Aromatic substitutions (e.g., 2-ethylphenyl in CAS 349120-47-4) introduce steric hindrance and π-π interactions, likely affecting binding properties in catalytic or pharmaceutical contexts .
Industrial and Pharmaceutical Relevance: The synthesis of 3-amino-N-cyclopropyl-2-hydroxyl hexanamide () highlights the utility of hydroxyamides as intermediates in drug development, leveraging mild reaction conditions and scalable processes . N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide () demonstrates the application of complex amides in cosmetics, adhering to stringent purity standards (e.g., ≤0.5% residual solvents) .
Synthetic Methodologies: While 2-ethylhexanoic acid (a related carboxylic acid) is synthesized via N-hydroxyphthalimide-catalyzed oxidation (), analogous methods for hydroxyamides may require reductive amination or hydroxylation steps, though direct evidence is lacking .
Biological Activity
2-Ethyl-N-hydroxyhexanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C8H17NO2
- Molecular Weight: 159.23 g/mol
- IUPAC Name: 2-ethyl-N-hydroxyhexanamide
2-Ethyl-N-hydroxyhexanamide functions primarily as a hydroxamic acid derivative, which is known to inhibit histone deacetylases (HDACs). HDACs play a critical role in the regulation of gene expression through the modification of histones, thereby influencing chromatin structure and function. By inhibiting these enzymes, 2-ethyl-N-hydroxyhexanamide can potentially alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation.
Anticancer Properties
Research indicates that compounds with hydroxamic acid groups exhibit significant anticancer properties due to their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that derivatives of hydroxamic acids can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers, by modulating HDAC activity .
Table 1: Anticancer Activity of Hydroxamic Acid Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Ethyl-N-hydroxyhexanamide | MCF-7 | TBD | HDAC inhibition |
| Vorinostat | MCF-7 | 0.5 | HDAC inhibition |
| SAHA | A549 | 0.8 | HDAC inhibition |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Hydroxamic acids have shown effectiveness against various bacterial strains, suggesting that 2-ethyl-N-hydroxyhexanamide may possess similar qualities. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies
Case Study 1: In Vitro Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of several hydroxamic acid derivatives, including 2-ethyl-N-hydroxyhexanamide, it was found that at certain concentrations, these compounds significantly reduced cell viability in cancerous cell lines compared to control groups. The results indicated a dose-dependent response with notable efficacy at higher concentrations .
Case Study 2: Neuroprotective Potential
Another area of research focused on the neuroprotective effects of hydroxamic acid derivatives. In experiments using neuronal cell lines subjected to oxidative stress, compounds similar to 2-ethyl-N-hydroxyhexanamide demonstrated protective effects against cell death induced by reactive oxygen species (ROS). This suggests potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
